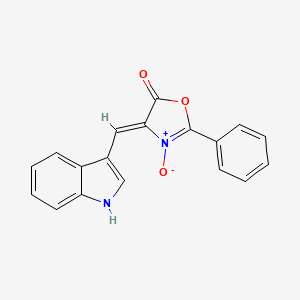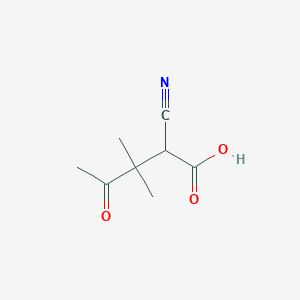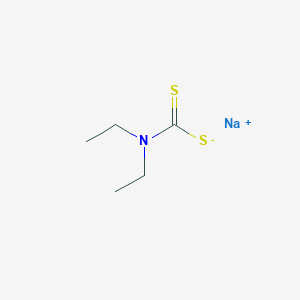
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one is a complex organic compound that features an indole moiety, a phenyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with an oxazole precursor under specific reaction conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties .
作用机制
The mechanism of action of (4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-quinoxaline derivatives: These compounds share the indole moiety and have been studied for their biological activities.
3-(indol-2-yl)quinoxalin-2(1H)-ones: Similar in structure and used in pharmaceutical research.
Uniqueness
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one is unique due to its combination of an indole, phenyl, and oxazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18-16(10-13-11-19-15-9-5-4-8-14(13)15)20(22)17(23-18)12-6-2-1-3-7-12/h1-11,19H/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESNXUIHUOFFB-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC3=CNC4=CC=CC=C43)C(=O)O2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=[N+](/C(=C\C3=CNC4=CC=CC=C43)/C(=O)O2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)
![1,1-Dichlorospiro[2.3]hexane](/img/structure/B7782278.png)
![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)

![2-amino-1-(3-aminopropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7782303.png)
![3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7782317.png)
![2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B7782324.png)
